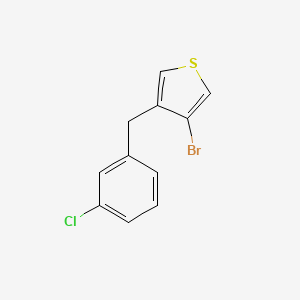

3-Bromo-4-(3-chlorobenzyl)thiophene

Description

3-Bromo-4-(3-chlorobenzyl)thiophene is a halogenated thiophene derivative characterized by a bromine atom at the 3-position and a 3-chlorobenzyl substituent at the 4-position of the thiophene ring. Thiophene derivatives are integral to pharmaceutical and materials chemistry due to their aromaticity, electron-rich structure, and versatility in functionalization .

For instance, bromine facilitates further functionalization (e.g., nucleophilic substitution), while the chlorinated benzyl group may influence steric and electronic properties, affecting binding affinity in biological systems or charge transport in conductive polymers .

Properties

CAS No. |

1014645-14-7 |

|---|---|

Molecular Formula |

C11H8BrClS |

Molecular Weight |

287.60 g/mol |

IUPAC Name |

3-bromo-4-[(3-chlorophenyl)methyl]thiophene |

InChI |

InChI=1S/C11H8BrClS/c12-11-7-14-6-9(11)4-8-2-1-3-10(13)5-8/h1-3,5-7H,4H2 |

InChI Key |

KAUKOPBTBKGERB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=CSC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Bromine at C3 is a common feature, enabling cross-coupling or nucleophilic substitution. However, the C4 substituent dictates compound stability and application. For example, the 3-chlorobenzyl group in the target compound likely reduces volatility compared to bromomethyl derivatives (e.g., 3-bromo-4-(bromomethyl)thiophene), which are highly reactive and hazardous .

- Fused-ring systems (e.g., benzo[b]thiophene) exhibit enhanced conjugation, making them suitable for materials science, whereas benzyl-substituted thiophenes are more relevant to medicinal chemistry .

Biological Activity :

- Thiazolidine derivatives with bromo and sulfonyl groups (e.g., 2-(3-bromo-4-methoxyphenyl)-thiazolidine) show antimicrobial activity, suggesting that halogenated thiophenes with electron-withdrawing groups may enhance bioactivity .

- Thiophene-1,3,4-oxadiazole hybrids (e.g., compound 5 in ) demonstrate moderate to strong antimicrobial effects (MIC: 8–64 µg/mL), highlighting the importance of heterocyclic appendages for pharmacological optimization .

Synthetic Accessibility :

- Suzuki coupling (as used for 3-bromo-4-(2-bromophenyl)thiophene) is a scalable method for C–C bond formation, achieving yields >75% . In contrast, bromomethyl derivatives require stringent safety protocols due to their reactivity .

Pharmacological and Industrial Relevance

- This compound vs.

- Thiophene-Indole Hybrids: Compounds like thieno[3,2-b]indoles () exhibit tunable electronic properties for optoelectronics, whereas halogenated benzyl-thiophenes are more suited for bioactive molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.